![molecular formula C20H23N3O2S2 B12592232 N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12592232.png)
N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thienopyrimidine core and an acetylphenyl group, suggests it may have interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Acetylphenyl Group: This step may involve the acylation of aniline derivatives using acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride.
Coupling Reactions: The final step involves coupling the thienopyrimidine core with the acetylphenyl group using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide would depend on its specific biological activity. Generally, compounds like this can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thienopyrimidines: Compounds with a similar thienopyrimidine core.
Acetylphenyl Derivatives: Compounds with an acetylphenyl group.
Uniqueness
The uniqueness of N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide lies in its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H23N3O2S2 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-2-[(5-ethyl-2,6-dimethyl-5,6-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H23N3O2S2/c1-5-16-12(3)27-20-18(16)19(21-13(4)22-20)26-10-17(25)23-15-8-6-7-14(9-15)11(2)24/h6-9,12,16H,5,10H2,1-4H3,(H,23,25) |
Clé InChI |
ICBZJLGJNPHQFU-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=CC(=C3)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


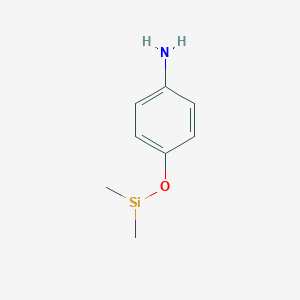
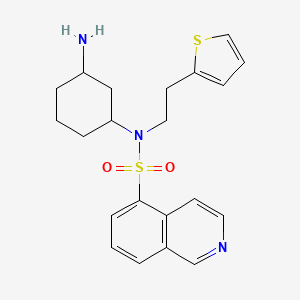

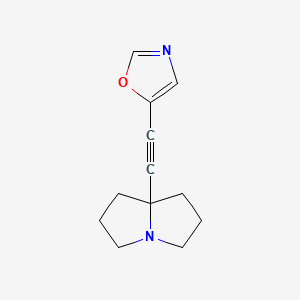
![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)
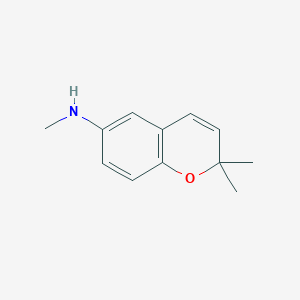
![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)
![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)
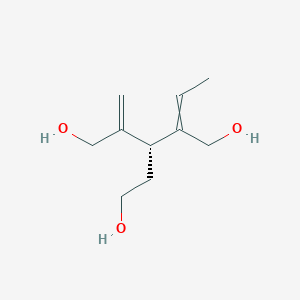
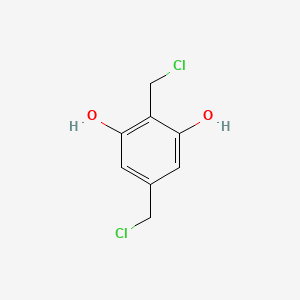
![1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene](/img/structure/B12592218.png)
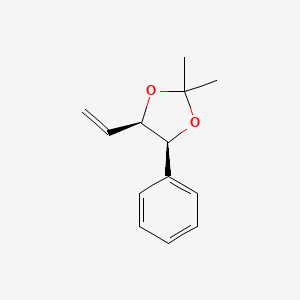
![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)

